molecular formula C21H14Br2FN3O5 B11550855 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate

Cat. No.: B11550855
M. Wt: 567.2 g/mol
InChI Key: HJAYCYHMSQVKOJ-NSKAYECMSA-N
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Description

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is a complex organic compound that features multiple functional groups, including bromine, furan, formamido, acetamido, and fluorobenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate can be achieved through a multi-step process involving several key reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Hydrogen gas (H2), sodium borohydride (NaBH4)

    Catalysts: Palladium (Pd), iron (Fe)

Major Products Formed

    Oxidation: Formation of furanones

    Reduction: Formation of amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Materials Science: The compound’s unique structural features make it suitable for the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate is unique due to its combination of bromine, furan, formamido, acetamido, and fluorobenzoate groups

Properties

Molecular Formula

C21H14Br2FN3O5

Molecular Weight

567.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C21H14Br2FN3O5/c22-14-7-13(10-26-27-18(28)11-25-20(29)17-5-2-6-31-17)19(16(23)9-14)32-21(30)12-3-1-4-15(24)8-12/h1-10H,11H2,(H,25,29)(H,27,28)/b26-10+

InChI Key

HJAYCYHMSQVKOJ-NSKAYECMSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CNC(=O)C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CNC(=O)C3=CC=CO3

Origin of Product

United States

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